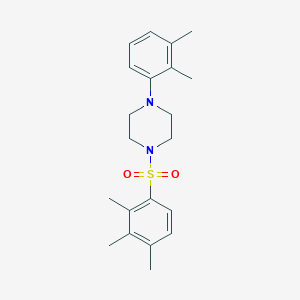

1-(2,3-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine

Description

1-(2,3-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine is a piperazine derivative featuring a 2,3-dimethylphenyl group at the N1 position and a 2,3,4-trimethylbenzenesulfonyl group at the N4 position. The compound’s structure combines aromatic substitution patterns with a sulfonamide moiety, which may influence its pharmacokinetic and pharmacodynamic properties. Piperazine derivatives are widely explored for their versatility in drug design, particularly in modulating neurotransmitter receptors (e.g., dopamine, serotonin) and ion channels (e.g., TRPC6) .

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2S/c1-15-7-6-8-20(18(15)4)22-11-13-23(14-12-22)26(24,25)21-10-9-16(2)17(3)19(21)5/h6-10H,11-14H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZXKVJASPGUJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,3-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine is a sulfonyl piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure and unique substituents, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C21H28N2O2S

- CAS Number : 865591-26-0

- IUPAC Name : 1-(2,3-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine

The compound features a piperazine ring substituted with a dimethylphenyl group and a trimethylbenzenesulfonyl group. The presence of these bulky groups may influence the compound's interaction with biological targets.

The biological activity of 1-(2,3-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine is primarily attributed to its ability to interact with various receptors and enzymes in the body.

- Serotonin Receptor Modulation : Similar compounds have shown affinity for serotonin receptors (5-HT receptors), which are crucial in the modulation of mood and anxiety. For instance, compounds with similar structures have demonstrated high affinity for 5-HT(1A) and 5-HT(3A) receptors .

- Potential Antidepressant Activity : The modulation of serotonin levels suggests potential applications in treating mood disorders. Research indicates that compounds targeting serotonin transporters can enhance extracellular serotonin levels in the brain .

Biological Activity Data

The following table summarizes key findings related to the biological activity of compounds structurally similar to 1-(2,3-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine:

| Compound Name | Target Receptors | K(i) Values (nM) | Biological Activity |

|---|---|---|---|

| Lu AA21004 | 5-HT(1A) | 15 | Antidepressant |

| 5-HT(1B) | 33 | Antidepressant | |

| 5-HT(3A) | 3.7 | Antagonist | |

| SERT | 1.6 | Inhibitor |

Case Study 1: Antidepressant Properties

In a study investigating a series of piperazine derivatives, one compound exhibited significant antidepressant-like effects in animal models. The study highlighted the importance of structural modifications in enhancing receptor affinity and improving therapeutic efficacy .

Case Study 2: Anticancer Potential

Another investigation focused on sulfonamide derivatives similar to our compound showed promising anticancer activity through inhibition of specific cancer cell lines. The mechanism was attributed to induced apoptosis via receptor-mediated pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Piperazine Derivatives

Table 1: Key Structural Differences and Similarities

Key Observations :

- Aromatic Substitution : The target compound’s 2,3-dimethylphenyl group is structurally analogous to PPZ2’s N1 substituent, which is critical for TRPC6 modulation . Halogenated derivatives (e.g., 2,3-dichlorophenyl) prioritize receptor selectivity (e.g., dopamine D3) .

- Sulfonamide vs.

- Steric Effects : The 2,3,4-trimethylbenzenesulfonyl group introduces steric bulk, which may reduce off-target interactions compared to smaller substituents like methoxy or halogens .

Pharmacological Comparison

Key Insights :

- Receptor Affinity : The 2,3-dimethylphenyl group is associated with dual D2/5-HT1A receptor binding in related compounds, hinting at possible antipsychotic or neuroprotective applications .

- Metabolic Stability : Sulfonamide derivatives generally exhibit longer half-lives than amide analogues due to resistance to enzymatic hydrolysis .

Comparison with Analogues :

- Yields for sulfonamide derivatives (e.g., 1-(3-chlorophenyl)-4-(4-methylbenzenesulfonyl)piperazine) range from 37–67% , while amide-linked compounds (e.g., PPZ2) require additional coupling steps, reducing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.